molecular formula C18H19N3O3S3 B2602494 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476667-59-1

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B2602494
CAS No.: 476667-59-1
M. Wt: 421.55
InChI Key: ALMJOIMYHVRADR-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains multiple functional groups, including thiazol, methoxyphenyl, and thiazolidin . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.

Scientific Research Applications

Synthesis and Antitumor Applications

A study detailed the synthesis of a series of compounds similar in structure to the specified chemical, highlighting their moderate antitumor activity against malignant tumor cells, with particular sensitivity observed in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). This showcases the potential of such compounds in developing antitumor agents.

Antimicrobial and Antifungal Properties

Research into thiazolidin derivatives, including structures akin to the mentioned compound, revealed significant antimicrobial and antifungal properties. For example, certain derivatives have demonstrated promising antibacterial and antifungal activities, indicating their potential use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antiviral Activities

The development of compounds for antiviral applications has also been a focus, with studies exploring their efficacy against viruses such as the Hepatitis C Virus (HCV). For instance, certain thiazolidin-4-one derivatives have been evaluated for their potential as anti-HCV agents, displaying modest inhibition of HCV NS5B RNA-dependent RNA polymerase (Çıkla, Tatar, Küçükgüzel, et al., 2013).

Green Chemistry Approaches

A noteworthy aspect of the research into these compounds includes the application of green chemistry principles. A study detailed the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium, demonstrating an environmentally friendly approach to chemical synthesis that aligns with the principles of green chemistry (Horishny & Matiychuk, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity . Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound.

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications . For example, if the compound is found to have medicinal properties, future research could focus on optimizing its activity and reducing any side effects.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-24-13-5-2-4-12(10-13)11-14-16(23)21(18(25)27-14)8-3-6-15(22)20-17-19-7-9-26-17/h2,4-5,10-11H,3,6-9H2,1H3,(H,19,20,22)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMJOIMYHVRADR-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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